3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
Description
The compound 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a 4-chlorophenylacetamide thioether group and a propanoic acid side chain. Its molecular formula is C₁₄H₁₃ClN₅O₄S (monoisotopic mass: ~397.03), with hydrogen bond donors (3) and acceptors (8) contributing to its polar nature. The 4-chlorophenyl group enhances lipophilicity (predicted XLogP3 ~2.1), while the propanoic acid moiety improves aqueous solubility.
Properties
IUPAC Name |
3-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S/c15-8-1-3-9(4-2-8)16-11(20)7-24-14-17-13(23)10(18-19-14)5-6-12(21)22/h1-4H,5-7H2,(H,16,20)(H,21,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQYNYFBDJPZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a triazine ring and a chlorophenyl moiety, which are critical for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds related to 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid exhibit significant anticancer properties. For instance, derivatives of similar structures have shown selective inhibition of colon cancer cell proliferation. In a study involving 24 synthesized compounds, several demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve modulation of the HSP90 and TRAP1 signaling pathways, which are crucial in cancer cell survival and proliferation .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some demonstrating strong inhibitory effects . These activities suggest potential applications in treating conditions like Alzheimer's disease and other disorders linked to enzyme dysregulation.
Antibacterial Activity
In addition to anticancer properties, related compounds have shown moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. This broad-spectrum antibacterial effect highlights the potential of these compounds as therapeutic agents in infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid can be attributed to its unique structural features:
| Structural Feature | Potential Activity |
|---|---|
| Triazine Ring | Anticancer activity via interaction with cellular pathways |
| Chlorophenyl Group | Enhances binding affinity to biological targets |
| Sulfanyl Group | Contributes to enzyme inhibition properties |
These features work synergistically to enhance the compound's biological efficacy.
Study on Anticancer Activity
In a recent investigation into the anticancer effects of triazine derivatives, it was found that certain modifications to the chlorophenyl group significantly increased the potency against HCT-116 cells. Compounds with a higher degree of substitution on the triazine ring exhibited improved selectivity and lower toxicity towards normal cells (HEK-293), underscoring the importance of structural optimization in drug design .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of similar compounds revealed that those containing sulfanyl groups showed enhanced inhibition of AChE compared to their non-sulfanyl counterparts. This finding suggests that the sulfanyl moiety is critical for achieving desired pharmacological effects .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features, including the presence of a triazine ring and a chlorophenyl group, contribute to its biological activity. Research indicates that derivatives of triazine compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can selectively inhibit cancer cell proliferation, suggesting that this compound may have potential as an anticancer agent .
Antioxidant Activity
Research has indicated that compounds with similar structures possess antioxidant properties. The hydroxyl group in the triazine moiety may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . This aspect opens avenues for its application in formulations aimed at combating oxidative damage.
Antimicrobial Properties
The presence of the sulfanyl group in the compound has been associated with antimicrobial activity. Compounds containing sulfur have been found to exhibit significant antibacterial and antifungal effects. This suggests that 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid could be explored as a potential antimicrobial agent against various pathogens .
Table 1: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid ()
- Molecular Formula : C₁₄H₁₃Cl₂N₅O₄S
- Key Differences: Substituents: 3,5-Dichlorophenyl vs. 4-chlorophenyl. Mass: 418.249 (vs. ~397.03 for the target compound).
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide ()
- Molecular Formula : C₁₅H₂₀N₅O₂S
- Key Differences :
Q & A
Q. How does the 4-chlorophenyl substituent impact its pharmacokinetic profile?
- Methodological Answer : The chloro group enhances lipophilicity (logP ↑), prolonging half-life but risking hepatocyte accumulation. Assess using in vitro microsomal stability assays and in vivo PK studies in rodent models. Compare with fluoro or methyl analogs to isolate electronic vs. steric effects .
Q. What are the implications of the 5-hydroxy-triazin-6-yl moiety in metal chelation?
- Methodological Answer : The hydroxyl and triazine nitrogen atoms form stable complexes with divalent cations (e.g., Zn²⁺, Mg²⁺). Use UV-Vis titration and Job’s plot analysis to determine stoichiometry. Chelation may modulate enzyme activity (e.g., metalloproteases) or enable radiopharmaceutical applications with ⁶⁸Ga/⁶⁴Cu .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
